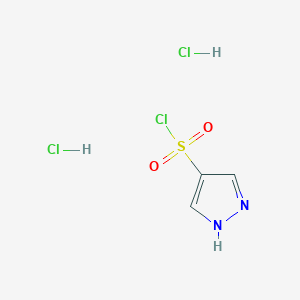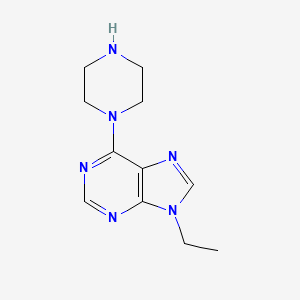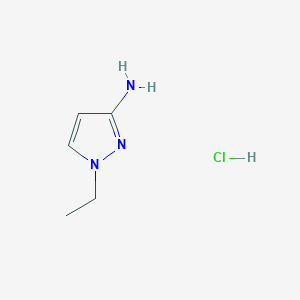
1H-pyrazole-4-sulfonyl chloride;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-4-sulfonyl chloride; dihydrochloride is an organic compound with the molecular formula C3H3ClN2O2S. It is a white crystalline solid that is stable at room temperature. This compound is known for its significant role as an intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-4-sulfonyl chloride is typically synthesized through the sulfonation of pyrazoles using chlorosulfonic acid (ClSO3H). The reaction is highly exothermic and is usually carried out at temperatures ranging from -20°C to 0°C in chloroform (CHCl3). The process involves the addition of chlorosulfonic acid to the pyrazole substrate, followed by heating to 140-160°C for 12 hours .
Industrial Production Methods: In industrial settings, the production of 1H-pyrazole-4-sulfonyl chloride involves similar sulfonation reactions but on a larger scale. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of advanced equipment and controlled environments helps in achieving consistent quality .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to form sulfinic acids.
Common Reagents and Conditions:
Substitution: Reactions with amines or alcohols under mild conditions.
Oxidation: Using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Sulfonamides: Formed from substitution reactions.
Sulfonic Acids: Formed from oxidation reactions.
Sulfinic Acids: Formed from reduction reactions
Scientific Research Applications
1H-Pyrazole-4-sulfonyl chloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the development of enzyme inhibitors and other biologically active molecules.
Medicine: The compound is a precursor in the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.
Industry: It is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 1H-pyrazole-4-sulfonyl chloride involves its ability to act as an electrophile in chemical reactions. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
- 1-Methyl-1H-pyrazole-4-sulfonyl chloride
- 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride
- 1,3,5-Trialkyl-1H-pyrazole-4-sulfonyl chloride
Comparison: 1H-Pyrazole-4-sulfonyl chloride is unique due to its specific reactivity and stability. Compared to its methylated counterparts, it offers different reactivity profiles, making it suitable for specific synthetic applications. Its ability to form stable sulfonamide derivatives is particularly noteworthy .
Properties
Molecular Formula |
C3H5Cl3N2O2S |
|---|---|
Molecular Weight |
239.5 g/mol |
IUPAC Name |
1H-pyrazole-4-sulfonyl chloride;dihydrochloride |
InChI |
InChI=1S/C3H3ClN2O2S.2ClH/c4-9(7,8)3-1-5-6-2-3;;/h1-2H,(H,5,6);2*1H |
InChI Key |
FABYTGPRGKMAHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1)S(=O)(=O)Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]butanamide](/img/structure/B12223825.png)
![4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-2-(piperidine-1-carbonyl)morpholine](/img/structure/B12223828.png)

![3-{[(1,3-Thiazol-2-ylamino)thioxomethyl]amino}thiolane-1,1-dione](/img/structure/B12223841.png)
![7-(3,4-dichlorophenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12223848.png)
![5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12223849.png)
![4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12223858.png)

![1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12223868.png)
![1-[2-(Benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B12223879.png)
![3-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride](/img/structure/B12223883.png)
![N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B12223886.png)
![2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B12223893.png)
![2-{[(1-isopropyl-3-methyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B12223912.png)
